molecular formula C15H20O10 B172521 Erigeside C CAS No. 112667-09-1

Erigeside C

Cat. No.: B172521
CAS No.: 112667-09-1
M. Wt: 360.31 g/mol
InChI Key: CIYLTHWUJCCASO-APACUCGBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Erigeside C is primarily obtained through natural extraction from Erigeron breviscapus. The extraction process involves the use of solvents to isolate the compound from the plant material. The crude extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction and purification process mentioned above .

Chemical Reactions Analysis

Types of Reactions: Erigeside C, being a phenolic compound, can undergo several types of chemical reactions, including:

    Oxidation: Phenolic compounds are prone to oxidation, leading to the formation of quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemical Properties and Structure

Erigeside C is classified as a phenolic compound with the molecular formula C20H20OC_{20}H_{20}O and a molecular weight of 436.36 g/mol. Its structure includes various functional groups that contribute to its biological activities.

Pharmacological Applications

  • Antimicrobial Activity
    • This compound has demonstrated significant antimicrobial properties, particularly against antibiotic-resistant pathogens. Extracts from Illicium verum, which contains this compound, have shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Studies indicate that these extracts can inhibit bacterial growth at minimum inhibitory concentrations (MIC) as low as 0.11 mg/mL .
  • Antioxidant Properties
    • The compound exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research has shown that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in conditions like cancer and neurodegenerative diseases .
  • Anti-inflammatory Effects
    • This compound has been associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to reduce plasma C-reactive protein levels suggests potential applications in cardiovascular diseases and conditions characterized by chronic inflammation .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurological disorders such as Alzheimer’s disease. The compound's mechanisms may involve modulation of neuroinflammatory pathways and protection against neuronal cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Illicium verum extracts containing this compound against 67 clinical isolates of drug-resistant bacteria. The results indicated that the extracts exhibited substantial antibacterial activity, especially in synergy with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of this compound was assessed using various in vitro assays. The findings revealed that the compound significantly reduced oxidative stress markers in cellular models, suggesting its potential role in developing antioxidant therapies for age-related diseases .

Case Study 3: Inflammatory Response Modulation

Research focusing on inflammatory responses showed that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro. This modulation indicates its potential application in managing autoimmune conditions and other inflammatory disorders .

Mechanism of Action

The mechanism of action of Erigeside C involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with cellular signaling pathways involved in inflammation and bone growth .

Biological Activity

Erigeside C is a phenolic compound derived from Erigeron breviscapus, a plant in the Asteraceae family. This compound has garnered interest in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties, as well as its ability to promote bone growth. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C15H20O10C_{15}H_{20}O_{10}
  • Molecular Weight : 360.32 g/mol
  • CAS Number : 112667-09-1

This compound exhibits its biological effects through various mechanisms:

  • Antioxidant Activity : As a phenolic compound, this compound can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Bone Growth Promotion : Research indicates that this compound stimulates osteoblast proliferation and differentiation, contributing to enhanced bone formation.

1. Anti-inflammatory Properties

Studies have demonstrated that this compound can significantly reduce inflammation markers in vitro and in vivo models. For instance, it has been shown to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging assay and the ABTS assay. Results indicated that this compound exhibits strong scavenging activity comparable to well-known antioxidants like ascorbic acid .

3. Bone Growth Promotion

Research has highlighted the role of this compound in promoting osteogenesis. In one study, it was found to enhance alkaline phosphatase activity and mineralization in osteoblast-like cells, indicating its potential use in treating osteoporosis .

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntioxidantScavenging of free radicals
Bone Growth PromotionStimulation of osteoblast activity

Case Study 1: Osteogenic Potential

A study conducted on the effects of this compound on human osteoblasts showed a significant increase in cell proliferation and mineralization when treated with varying concentrations of the compound. The results suggest that this compound could be a promising candidate for developing treatments for bone-related diseases such as osteoporosis.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, administration of this compound resulted in a marked reduction of paw edema in rats induced by carrageenan. This finding supports its potential therapeutic application for inflammatory conditions .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYLTHWUJCCASO-APACUCGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Erigeside C
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Erigeside C
3,4-Dihydroxy-5-methoxybenzoyl chloride
Erigeside C
3,4-Dihydroxy-5-methoxybenzoyl chloride
Erigeside C
3,4-Dihydroxy-5-methoxybenzoyl chloride
Erigeside C
3,4-Dihydroxy-5-methoxybenzoyl chloride
Erigeside C
Customer
Q & A

Q1: What is erigeside C and where is it found?

A1: this compound is a phenolic glycoside, a type of natural compound often found in plants. It has been isolated from various plant species, including Bauhinia glauca subsp. pernervosa [], Magnolia officinalis [], Iodes cirrhosa [], Acanthus ilicifolius [], Lindera obtusiloba [], Periploca calophylla [], Alchornea trewioides [], Euphorbia lunulata [], Capparis tenera [], and Illicium simonsii [].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do mention that spectroscopic methods, including mass spectrometry, were used to characterize the compound. These techniques are crucial for determining such information.

Q3: Are there any studies on the potential toxicity of this compound?

A3: The provided research excerpts do not provide information on the toxicology of this compound. Further investigation into its safety profile would be necessary.

Q4: What analytical methods are commonly used to identify and quantify this compound?

A5: The research excerpts highlight the use of various chromatographic techniques, including column chromatography (silica gel, ODS, MCI, Sephadex LH-20), semi-preparative HPLC, and reversed-phase HPLC, for the isolation and purification of this compound [, , , , , ]. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR, HR-ESI-MS, and physicochemical property analyses are employed for structural elucidation and confirmation [, , , , , , , , , ].

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